molecular formula C20H19NO3 B271511 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline

2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline

Cat. No. B271511
M. Wt: 321.4 g/mol
InChI Key: UGISBUIBIFLVGO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline, also known as TMQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. TMQ belongs to the class of compounds known as quinolines, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of chronic inflammation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which help to protect against oxidative stress and inflammation. This compound has also been found to modulate the activity of enzymes involved in cellular signaling pathways, including protein kinase C and phospholipase A2. These effects suggest that this compound may have a broad range of therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline in lab experiments is its relatively low toxicity. This makes it a viable compound for in vitro and in vivo studies. However, the solubility of this compound can be an issue, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are numerous future directions for research on 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline. One area of interest is the development of this compound derivatives that may have improved pharmacological properties. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Additionally, the use of this compound in combination with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, this compound shows promise as a potential therapeutic agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminoacetophenone in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the final compound, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.

Scientific Research Applications

2-[2-(3,4,5-Trimethoxyphenyl)vinyl]quinoline has been the focus of numerous scientific studies due to its potential therapeutic effects. Some of the areas of research include the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have neuroprotective effects against oxidative stress and inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]quinoline

InChI

InChI=1S/C20H19NO3/c1-22-18-12-14(13-19(23-2)20(18)24-3)8-10-16-11-9-15-6-4-5-7-17(15)21-16/h4-13H,1-3H3/b10-8+

InChI Key

UGISBUIBIFLVGO-CSKARUKUSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC3=CC=CC=C3C=C2

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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